3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one
CAS No.:
Cat. No.: VC0756075
Molecular Formula: C23H27NO6
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO6 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3 |
| Standard InChI Key | AKAPCQRQGHJPED-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C |
| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Structural Overview
The compound is a complex organic molecule featuring several functional groups:
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Hydroxy groups (-OH): Located on both cyclohexene rings.
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Ketone groups (C=O): Present in both cyclohexene structures.
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4-Nitrophenyl group: Attached to the central carbon atom.
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Dimethyl substitutions: Found on both cyclohexene rings.
Molecular Formula and Key Features
The molecular formula of the compound is C23H27NO6, and it includes:
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Two cyclohexene rings with distinct substituents.
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A nitrophenyl moiety contributing to its electronic properties.
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Intramolecular hydrogen bonding due to hydroxyl and carbonyl groups.
Synthesis
The synthesis involves multi-step organic reactions, typically starting from readily available precursors. Below is a general outline:
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Knoevenagel Condensation: Formation of a central methylene bridge by reacting aldehydes/ketones with active methylene compounds in the presence of a base.
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Michael Addition: Introduction of the nitrophenyl group through nucleophilic addition to an α,β-unsaturated carbonyl compound.
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Cyclization: Formation of cyclohexene rings with dimethyl substitutions under controlled conditions.
Reaction Conditions
The synthesis is often carried out in:
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Solvents like ethanol or dimethylformamide (DMF).
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Catalysts such as sodium acetate or p-toluenesulfonic acid (pTSA).
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Reflux conditions for optimal yield.
Spectroscopy
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IR Spectroscopy: Peaks corresponding to hydroxyl (-OH) stretching, carbonyl (C=O) stretching, and aromatic nitro vibrations.
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NMR Spectroscopy: Signals for aromatic protons, aliphatic protons from methyl groups, and hydroxyl protons.
Crystallographic Data
X-ray crystallography reveals:
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Intramolecular hydrogen bonds between hydroxyl and carbonyl groups stabilize the structure.
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The nitrophenyl group contributes to π-stacking interactions in the crystal lattice.
Applications
This compound has potential applications in various fields due to its structural complexity:
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Pharmaceuticals:
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Possible use as an intermediate for drug synthesis.
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Structural features suggest potential activity as an anti-inflammatory or antioxidant agent.
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Material Science:
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The nitrophenyl group may impart electronic properties suitable for optoelectronic materials.
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Biological Activity:
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Preliminary studies suggest it could act as an enzyme inhibitor or receptor modulator due to its functional groups.
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Research Findings
Studies have highlighted:
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The ability of the compound to form stable hydrogen-bonded dimers in the solid state .
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Its potential for further derivatization into biologically active molecules .
Table: Comparison with Similar Compounds
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